1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (DOPA, CAS 108392-02-5) is a synthetic, unsaturated anionic phospholipid widely utilized in advanced lipid nanoparticle (LNP) formulations, targeted drug delivery, and membrane biophysics [1]. Characterized by its two 18-carbon oleoyl chains and a small, highly charged phosphate headgroup, DOPA adopts a cone-shaped geometry that naturally induces negative membrane curvature [2]. In procurement and industrial scale-up contexts, DOPA is primarily selected for its fluid-phase behavior at room temperature and its exceptional ability to chelate divalent cations like calcium. These properties make it a cornerstone excipient for manufacturing asymmetric lipid-calcium-phosphate (LCP) nanoparticles and fusogenic liposomes designed for nucleic acid or small-molecule delivery [1].
Substituting DOPA with generic anionic lipids (such as DOPS) or saturated phosphatidic acids (such as DPPA) frequently leads to formulation failure or severe process incompatibility [1]. For instance, replacing DOPA with DPPA drastically increases the lipid's phase transition temperature from -4 °C to 67 °C, precluding the room-temperature extrusion required to protect heat-labile payloads like mRNA or delicate proteins from thermal degradation [2]. Furthermore, substituting DOPA with zwitterionic lipids like DOPC eliminates the critical electrostatic interactions required to template calcium phosphate nanoshells, resulting in the complete failure of LCP nanoparticle assembly and subsequent payload leakage during manufacturing [1].
DOPA features two unsaturated oleoyl (18:1) chains, resulting in a significantly lower phase transition temperature (Tm = -4 °C) compared to its saturated counterpart DPPA (16:0 PA, Tm = 67 °C) [1]. In liposome manufacturing, extrusion must be performed above the lipid's Tm to ensure fluid-phase dynamics and prevent membrane rupture. The low Tm of DOPA enables room-temperature or cold extrusion, which is strictly required when encapsulating heat-sensitive therapeutics such as mRNA, proteins, or volatile small molecules that would rapidly degrade at the >67 °C temperatures required for DPPA processing [1].
| Evidence Dimension | Phase Transition Temperature (Tm) |
| Target Compound Data | -4 °C (DOPA, 18:1 PA) |
| Comparator Or Baseline | 67 °C (DPPA, 16:0 PA) |
| Quantified Difference | 71 °C reduction in required processing temperature |
| Conditions | Pure lipid model membranes |
Allows buyers to formulate anionic liposomes at room temperature, preserving the integrity of heat-liable active pharmaceutical ingredients (APIs) during extrusion.
The highly charged, small phosphate headgroup of DOPA serves as an optimal inner leaflet template for lipid-calcium-phosphate (LCP) nanoparticles. Studies demonstrate that DOPA directly interacts with calcium ions to nucleate stable CaP cores (25-30 nm) in microemulsions, whereas neutral lipids like DOPC fail to electrostatically drive this precipitation [1]. Furthermore, compared to DPPA, DOPA-templated LCPs yield significantly more monodisperse nanoparticles due to the fluid nature of the 18:1 chains during the solvent exchange and coating process [2].
| Evidence Dimension | CaP core nucleation and nanoshell monodispersity |
| Target Compound Data | Forms highly monodisperse 25-30 nm hollow CaP cores |
| Comparator Or Baseline | DOPC (fails to template) / DPPA (yields polydisperse aggregates) |
| Quantified Difference | Enables stable, monodisperse asymmetric LCP-II formulation where neutral or saturated analogs fail |
| Conditions | Water/oil microemulsion followed by solvent exchange |
Essential for procuring the right inner-leaflet lipid when manufacturing targeted siRNA or STING-agonist lipid-calcium-phosphate nanoparticles.
DOPA's unique cone shape and anionic charge density make it highly effective at inducing functional conformational changes in specific membrane proteins compared to other anionic or neutral lipids. In steady-state fluorescence quenching assays of human neutrophil flavocytochrome b, DOPA demonstrated an apparent dissociation constant (Kd) of 14 µM, outperforming shorter-chain saturated PAs like 8:0 PA (Kd = 21 µM) [1]. Neutral lipids such as DOPC and DOPE showed no measurable relaxation of fluorescence quenching under identical conditions, confirming the absolute requirement of the PA headgroup[1].
| Evidence Dimension | Apparent Kd for protein conformational change induction |
| Target Compound Data | 14 ± 5 µM (DOPA) |
| Comparator Or Baseline | 21 ± 4 µM (8:0 PA) / No binding (DOPC) |
| Quantified Difference | ~33% higher affinity than 8:0 PA; absolute requirement over neutral lipids |
| Conditions | Steady-state fluorescence quenching of CCB-mAb 44.1:Cyt b complex |
Validates DOPA as the necessary reagent for in vitro reconstitution assays requiring specific anionic lipid-protein allosteric activation.
DOPA is the optimal inner-leaflet lipid for templating hollow CaP cores used in the delivery of siRNA, STING agonists, and other water-soluble immunomodulators, providing necessary electrostatic calcium binding that neutral lipids lack [1].
Ideal for encapsulating heat-sensitive active pharmaceutical ingredients (e.g., mRNA, peptides) where the liposome formulation must remain fluid and be extruded at or below room temperature, a process impossible with saturated analogs like DPPA [2].
Serves as a critical anionic boundary lipid for reconstituting and assaying proteins that require negative membrane curvature and specific phosphate-headgroup interactions for allosteric activation, such as cytochrome b and mTOR complexes[3].